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Compound of Interest

Compound Name: 3-Aminobenzoate

Cat. No.: B8586502 Get Quote

A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid for Researchers and Drug

Development Professionals

This guide provides a detailed comparative analysis of the spectral characteristics of the three

positional isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-

aminobenzoic acid, and 4-aminobenzoic acid (PABA). Understanding the distinct spectral

fingerprints of these isomers is crucial for their identification, quantification, and quality control

in research and pharmaceutical development. This document summarizes key spectral data

from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) analyses, supported by detailed experimental protocols.

Physicochemical Properties
The position of the amino group relative to the carboxylic acid group significantly influences the

physicochemical properties of these isomers, which in turn affects their spectral behavior.

Property
2-Aminobenzoic
Acid

3-Aminobenzoic
Acid

4-Aminobenzoic
Acid

Molar Mass 137.14 g/mol 137.14 g/mol 137.14 g/mol

Melting Point 146-148 °C 174 °C 187-189 °C

pKa (COOH) ~2.05 ~3.07 ~2.38

pKa (NH3+) ~4.95 ~4.73 ~4.85
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers, influenced

by the position of the amino and carboxyl groups. The absorption maxima (λmax) are sensitive

to the solvent and pH.

Isomer λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)

2-Aminobenzoic Acid ~220 ~250 ~330

3-Aminobenzoic Acid 194 226 272[1]

4-Aminobenzoic Acid 194 226 278[2]

Note: λmax values can vary depending on the solvent and pH. A previous study reported that

the UV absorption of PABA in water has an absorption maximum of 260 nm and a second

absorption band at a wavelength less than 240 nm.[3]

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare stock solutions of each aminobenzoic acid isomer (e.g., 1

mg/mL) in a suitable solvent such as methanol or ethanol.

Working Solution: Dilute the stock solution with the chosen solvent to a final concentration of

approximately 10 µg/mL.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Measurement: Record the absorbance spectrum from 200 to 400 nm using the solvent as a

blank.

Analysis: Identify the wavelengths of maximum absorbance (λmax) for each isomer.

Infrared (IR) Spectroscopy
The IR spectra of the aminobenzoic acid isomers show characteristic absorption bands for the

amino (-NH2), carboxyl (-COOH), and aromatic ring C-H and C=C functional groups. The
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positions of these bands are influenced by intramolecular hydrogen bonding and the

substitution pattern.[4]

Functional Group
2-Aminobenzoic
Acid (cm⁻¹)

3-Aminobenzoic
Acid (cm⁻¹)

4-Aminobenzoic
Acid (cm⁻¹)

O-H Stretch

(Carboxylic Acid)
3300-2500 (broad) 3300-2500 (broad) 3300-2500 (broad)

N-H Stretch (Amine) 3470, 3360 3460, 3370 3460, 3360

C=O Stretch

(Carboxylic Acid)
1680 1695 1675

C=C Stretch

(Aromatic)
~1600, 1580, 1450 ~1610, 1590, 1460 ~1600, 1445

C-N Stretch ~1250 ~1230 ~1296

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation: Mix a small amount of the solid aminobenzoic acid isomer with dry

potassium bromide (KBr) powder (approximately 1:100 ratio). Grind the mixture to a fine

powder.

Pellet Formation: Press the KBr mixture into a thin, transparent pellet using a hydraulic

press.

Instrumentation: Use an FTIR spectrometer.

Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands and compare them among the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of

the hydrogen and carbon atoms in each isomer. The chemical shifts are highly dependent on
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the electron-donating or -withdrawing effects of the substituents.

¹H NMR Spectral Data (in DMSO-d₆, δ in ppm)
Proton

2-Aminobenzoic
Acid

3-Aminobenzoic
Acid

4-Aminobenzoic
Acid

-COOH ~11.5 ~12.45 ~11.91[5]

-NH₂ ~5.5 ~5.29 ~5.82[5]

Aromatic H 6.5-7.8 (m) 6.73-7.15 (m)[5] 6.51-7.61 (m)[5]

¹³C NMR Spectral Data (in DMSO-d₆, δ in ppm)
Carbon

2-Aminobenzoic
Acid

3-Aminobenzoic
Acid

4-Aminobenzoic
Acid

-COOH ~169 ~168.3[5] ~167.9[5]

C-NH₂ ~150 ~149.2[5] ~153.5[5]

C-COOH ~112 ~131.7[5] ~117.3[5]

Aromatic C 115-134 114.9-129.3[5] 113.0-131.7[5]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Measurement: Acquire ¹H and ¹³C NMR spectra.

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction)

and assign the chemical shifts.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

isomers. While the isomers have the same molecular weight, their fragmentation patterns upon

ionization can differ, aiding in their differentiation. Electrospray ionization (ESI) is a common

technique for these compounds.[6][7][8]

Isomer Molecular Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z)

2-Aminobenzoic Acid 138.05
120 ([M+H-H₂O]⁺), 92 ([M+H-

HCOOH]⁺)

3-Aminobenzoic Acid 138.05
120 ([M+H-H₂O]⁺), 92 ([M+H-

HCOOH]⁺)

4-Aminobenzoic Acid 138.05
120 ([M+H-H₂O]⁺), 92 ([M+H-

HCOOH]⁺)

Note: Fragmentation patterns can be very similar and may require high-resolution mass

spectrometry or tandem MS (MS/MS) for differentiation.

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare dilute solutions of each isomer (e.g., 10 µg/mL) in a suitable

solvent mixture like 50:50 methanol:water with 0.1% formic acid.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Measurement: Infuse the sample solution into the ESI source and acquire the mass

spectrum in positive ion mode.

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment

ions.
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Caption: Workflow for the comparative spectral analysis of aminobenzoic acid isomers.

Conclusion
The three isomers of aminobenzoic acid, while structurally similar, exhibit distinct spectral

properties that allow for their differentiation and characterization. This guide provides a

foundational comparison of their UV-Vis, IR, NMR, and Mass spectra. For researchers and

professionals in drug development, leveraging these spectral differences is essential for

ensuring the identity, purity, and quality of these compounds in their applications. The provided

experimental protocols offer a starting point for obtaining reliable and reproducible spectral

data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8586502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

